molecular formula C11H15N5S B315297 N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine

N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine

Cat. No.: B315297
M. Wt: 249.34 g/mol
InChI Key: WNTLZJUGZPHRBF-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine is an organic compound that features a benzyl group, a tetrazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Properties

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C11H15N5S/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

WNTLZJUGZPHRBF-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2

Origin of Product

United States

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